molecular formula C14H19N3 B1269171 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine CAS No. 337533-96-7

3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B1269171
Key on ui cas rn: 337533-96-7
M. Wt: 229.32 g/mol
InChI Key: SNMGAKOWUHTEKD-UHFFFAOYSA-N
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Patent
US08030311B2

Procedure details

A solution of o-tolyl-hydrazine hydrochloride (0.3 mmol) in 0.5 mL of toluene with 4,4-dimethyl-3-oxopentanenitrile (375 mg, 3 mmol, 10 equiv) and Et3N (84 μL, 0.6 mmol, 2 equiv) is stirred at 110° C. overnight. The solvent is evaporated and the residue taken up in EtOAC and washed with saturated NaHCO3 and brine. The organic layer is then concentrated and the residue diluted in 1 mL of ethanol and 1 mL of 1M HCl. The mixture was left at rt for 15 min and then it was concentrated. 5-tert-Butyl-2-o-tolyl-2H-pyrazol-3-ylamine is used crude in the preparation of Example 34.
Name
o-tolyl-hydrazine hydrochloride
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
84 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH3:10])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][NH2:9].[CH3:11][C:12]([CH3:19])([CH3:18])[C:13](=O)[CH2:14][C:15]#[N:16].CCN(CC)CC>C1(C)C=CC=CC=1>[C:12]([C:13]1[CH:14]=[C:15]([NH2:16])[N:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[CH3:10])[N:9]=1)([CH3:19])([CH3:18])[CH3:11] |f:0.1|

Inputs

Step One
Name
o-tolyl-hydrazine hydrochloride
Quantity
0.3 mmol
Type
reactant
Smiles
Cl.C1(=C(C=CC=C1)NN)C
Name
Quantity
375 mg
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
84 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
WASH
Type
WASH
Details
washed with saturated NaHCO3 and brine
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is then concentrated
ADDITION
Type
ADDITION
Details
the residue diluted in 1 mL of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated
CUSTOM
Type
CUSTOM
Details
in the preparation of Example 34

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(C)(C)C=1C=C(N(N1)C1=C(C=CC=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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